An In-Depth Technical Guide to the Chemical Properties of 1-Fluoronaphthalen-2-amine
An In-Depth Technical Guide to the Chemical Properties of 1-Fluoronaphthalen-2-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Fluoronaphthalen-2-amine (CAS No. 14554-00-8). Given the specialized nature of this compound, this document synthesizes direct information with predictive analysis based on the well-documented chemistry of analogous structures, including 1-fluoronaphthalene, 2-aminonaphthalene, and 1-bromonaphthalen-2-amine. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in leveraging the unique properties of fluorinated aromatic amines.
Introduction and Strategic Importance
1-Fluoronaphthalen-2-amine is a bifunctional naphthalene derivative featuring both a fluorine atom and a primary amino group. This specific arrangement of an electron-withdrawing fluorine atom adjacent to an electron-donating amino group on a naphthalene scaffold creates a unique electronic and steric environment. This molecular architecture makes it a highly valuable, yet specialized, building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in fields where fine-tuning of electronic properties, lipophilicity, and metabolic stability is critical, such as in the development of pharmaceuticals and advanced materials.[1]
The naphthalene core is a prevalent motif in numerous commercial drugs and biologically active compounds.[1] The strategic introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, improving membrane permeability, and modulating binding affinity. The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations.
This guide will explore the compound's fundamental properties, predictable spectroscopic signatures, logical synthetic pathways, and key reactivity patterns that are essential for its practical application.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-fluoronaphthalen-2-amine | - |
| Synonyms | 1-Fluoro-2-naphthylamine, 2-Amino-1-fluoronaphthalene | [2] |
| CAS Number | 14554-00-8 | [2] |
| Molecular Formula | C₁₀H₈FN | [2] |
| Molecular Weight | 161.18 g/mol |[2] |
Physicochemical and Spectroscopic Profile
While extensive experimental data for 1-Fluoronaphthalen-2-amine is not widely published, its properties can be reliably predicted by analyzing its constituent parts and comparing them to well-characterized analogs like 2-aminonaphthalene and 1-bromonaphthalen-2-amine.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Comparative Insights |
|---|---|---|
| Appearance | Off-white to light-colored solid | Based on 2-aminonaphthalene (white to red crystals) and 1-bromonaphthalen-2-amine (white powder).[1][3] The amino group typically imparts color upon oxidation. |
| Melting Point | > 100 °C | 2-Aminonaphthalene melts at 111-113 °C.[3] The fluorine atom is not expected to drastically alter the melting point compared to the parent amine. |
| Boiling Point | > 300 °C | 2-Aminonaphthalene boils at 306 °C, and 1-bromonaphthalen-2-amine boils at 345.5 °C.[1][3] Strong intermolecular hydrogen bonding from the amine group dictates a high boiling point. |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetonitrile), sparingly soluble in water. | Aromatic amines like 2-aminonaphthalene show good solubility in organic solvents and limited solubility in water, which can be increased in acidic conditions due to the formation of the ammonium salt.[4] |
Spectroscopic Characterization (Predicted)
The spectroscopic signature of 1-Fluoronaphthalen-2-amine is defined by the combined features of the fluorinated naphthalene core and the primary amine substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex due to the fused aromatic system. Protons on the naphthalene ring will appear in the aromatic region (~7.0-8.2 ppm). The proton ortho to the fluorine atom (at C8) and the proton ortho to the amino group (at C3) will show characteristic couplings. Notably, protons will exhibit coupling to the fluorine atom (²J HF, ³J HF, etc.), which will be observable as peak splitting. The -NH₂ protons will appear as a broad singlet, typically between 3.5-5.0 ppm, whose position is concentration-dependent and which will disappear upon D₂O exchange. The ¹H NMR of 1-fluoronaphthalene shows signals between 7.10 and 8.09 ppm, with observable H-F coupling constants.[5]
-
¹³C NMR: The spectrum will display 10 distinct signals for the naphthalene carbons. The carbon directly bonded to fluorine (C1) will show a large one-bond coupling constant (¹J CF) of approximately 240-260 Hz and will be significantly shifted. The carbons ortho and meta to the fluorine (C2, C8a, C8) will also show smaller C-F couplings. The carbon attached to the amino group (C2) will be shielded relative to other aromatic carbons.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the fluoroaromatic system. For comparison, the ¹⁹F NMR of 1-fluoronaphthalene has been documented and serves as a reference point.[6][7]
Infrared (IR) Spectroscopy:
-
N-H Stretching: As a primary aromatic amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
N-H Bending: A medium-to-strong scissoring vibration is expected around 1600-1650 cm⁻¹.
-
C-N Stretching: A strong band is anticipated in the 1250-1350 cm⁻¹ region, characteristic of aromatic C-N bonds.
-
C-F Stretching: A strong, characteristic absorption for the aryl C-F bond is expected in the 1100-1300 cm⁻¹ range.
-
Aromatic C-H Stretching: Bands will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 161. The fragmentation pattern will likely involve the loss of HCN (from the amine and naphthalene ring) and potentially the fluorine radical, leading to characteristic fragment ions. The mass spectrum for 2-aminonaphthalene shows a strong molecular ion peak at m/z = 143.[8]
Synthesis and Reactivity
Proposed Synthetic Pathways
The synthesis of 1-Fluoronaphthalen-2-amine can be approached through several modern synthetic methodologies. The most logical strategies involve either forming the C-N bond or the C-F bond on a pre-functionalized naphthalene core.
Pathway A: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) This is one of the most powerful and versatile methods for forming C-N bonds.[9][10] The reaction would involve the cross-coupling of a 1-fluoro-2-halonaphthalene (e.g., 1-fluoro-2-bromonaphthalene) with an ammonia equivalent. This method is widely used for its functional group tolerance and high yields.[11]
Caption: Proposed Buchwald-Hartwig synthesis of 1-Fluoronaphthalen-2-amine.
Pathway B: Nucleophilic Aromatic Substitution (SNA r) While less general than palladium-catalyzed methods, SNA r could be feasible if the naphthalene ring is sufficiently activated by other electron-withdrawing groups. However, with only a single fluorine atom, this pathway is likely less efficient than cross-coupling.
Reactivity Profile
The reactivity is governed by the interplay between the ortho-positioned amino and fluoro substituents.
-
Amino Group (-NH₂): This is a strong activating, ortho-, para-directing group. It will dominate the regioselectivity of electrophilic aromatic substitution reactions. It is also a nucleophilic center and can be readily acylated, alkylated, or sulfonylated.
-
Fluorine Atom (-F): Fluorine is a deactivating group due to its high electronegativity (inductive effect) but is also ortho-, para-directing due to resonance effects.
Key Reactions:
-
Electrophilic Aromatic Substitution: The powerful activating effect of the amino group will direct incoming electrophiles primarily to the C4 position. The fluorine at C1 and the steric bulk of the fused ring system will influence the reactivity at other positions.
-
Diazotization: As a primary aromatic amine, the most important reaction is diazotization.[12][13] Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures will convert the amino group into a diazonium salt (-N₂⁺).[14] This diazonium intermediate is exceptionally versatile and can be displaced by a wide range of nucleophiles in reactions like the Sandmeyer and Schiemann reactions, allowing for the introduction of halides, cyano, hydroxyl, and other functional groups.[14][15]
Caption: Versatility of the diazonium salt derived from 1-Fluoronaphthalen-2-amine.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of 1-Fluoronaphthalen-2-amine makes it a promising scaffold for several high-value applications:
-
Pharmaceutical Intermediates: Functionalized naphthalenes are core components of many drugs.[1] The title compound could serve as a key starting material for synthesizing novel drug candidates where the fluorine atom enhances metabolic stability or modulates receptor binding. The amine provides a convenient point for attaching other pharmacophoric fragments.
-
Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity and stability.
-
Organic Electronics: The naphthalene core is a well-known building block for organic semiconductors. The electronic properties of the naphthalene system can be precisely tuned by substituents, making 1-Fluoronaphthalen-2-amine a candidate for designing novel materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Experimental Protocols
The following are representative, field-proven protocols that can be adapted for the synthesis and transformation of 1-Fluoronaphthalen-2-amine.
Protocol: Buchwald-Hartwig Amination for Synthesis
This protocol is adapted from established procedures for the amination of aryl halides.[16][17]
-
Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Reagent Addition: Add the aryl halide substrate (1-fluoro-2-bromonaphthalene, 1.0 equivalent) to the flask.
-
Solvent and Amine Source: Add anhydrous toluene as the solvent. If using an ammonia equivalent like benzophenone imine, add it (1.2 equivalents) at this stage. If using ammonia gas, it can be bubbled through the solution.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. If a protecting group (like benzophenone imine) was used, it must be removed via acidic hydrolysis. The crude product can then be purified by column chromatography on silica gel to yield the final 1-Fluoronaphthalen-2-amine.
Protocol: Diazotization and Subsequent Sandmeyer Reaction
This protocol describes the conversion of the amine to a more versatile intermediate.[18][19][20][21][22]
-
Diazotization:
-
Dissolve 1-Fluoronaphthalen-2-amine (1.0 equivalent) in a mixture of a strong acid (e.g., 3 M HCl) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use this solution immediately in the next step.
-
-
Sandmeyer Reaction (Example: Conversion to 2-Chloro):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting 1-fluoro-2-chloronaphthalene by column chromatography or distillation.
-
Safety and Handling
1-Fluoronaphthalen-2-amine should be handled with care, following standard laboratory safety procedures for aromatic amines and fluorinated compounds.
-
Toxicity: Aromatic amines can be toxic and are often classified as suspected carcinogens. 2-Naphthylamine, a related compound, is a known carcinogen.[3]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
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